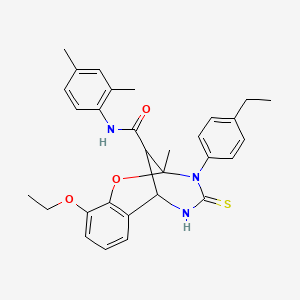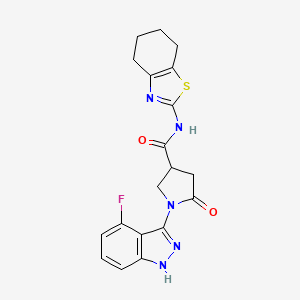![molecular formula C26H29N3O3S2 B11223248 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}propan-1-one](/img/structure/B11223248.png)
1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}propan-1-one typically involves multiple steps, including the formation of the indole and quinoline rings, followed by their coupling through a sulfanyl linkage. Common synthetic routes may include:
-
Formation of the Indole Moiety:
- Starting from aniline derivatives, the Fischer indole synthesis can be employed to form the indole ring.
- Reaction conditions: Acidic medium, elevated temperatures.
-
Formation of the Quinoline Ring:
- The Skraup synthesis or Doebner-Miller reaction can be used to construct the quinoline ring from aniline derivatives and glycerol or aldehydes.
- Reaction conditions: Acidic medium, oxidizing agents.
-
Coupling of Indole and Quinoline Rings:
- The indole and quinoline intermediates are coupled using a sulfanyl linkage, often facilitated by thiol reagents.
- Reaction conditions: Mild base, organic solvents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}propan-1-one can undergo various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized at the indole or quinoline rings using oxidizing agents such as potassium permanganate or chromium trioxide.
- Major products: Oxidized derivatives with ketone or carboxylic acid functionalities.
-
Reduction:
- Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride.
- Major products: Sulfide or thiol derivatives.
-
Substitution:
- Electrophilic substitution reactions can occur at the indole or quinoline rings, facilitated by reagents such as halogens or nitro compounds.
- Major products: Halogenated or nitro-substituted derivatives.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Substitution reagents: Halogens (chlorine, bromine), nitro compounds.
Scientific Research Applications
1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}propan-1-one has a wide range of scientific research applications, including:
-
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its unique chemical reactivity and stability.
-
Biology:
- Investigated for its potential as a biochemical probe to study cellular processes.
- Evaluated for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Studied for its ability to modulate specific molecular targets.
-
Industry:
- Utilized in the development of advanced materials with specific chemical properties.
- Applied in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
-
Molecular Targets:
- Binding to enzymes or receptors involved in cellular signaling pathways.
- Modulating the activity of transcription factors or other regulatory proteins.
-
Pathways Involved:
- Inhibition of specific enzymes, leading to altered metabolic or signaling pathways.
- Activation of cellular stress responses or apoptosis pathways.
Comparison with Similar Compounds
1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}propan-1-one can be compared with other similar compounds, such as:
-
1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}ethanone:
- Similar structure but with an ethanone group instead of a propanone group.
- Differences in chemical reactivity and biological activity.
-
1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}butan-1-one:
- Similar structure but with a butanone group instead of a propanone group.
- Variations in physical properties and potential applications.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties.
Properties
Molecular Formula |
C26H29N3O3S2 |
|---|---|
Molecular Weight |
495.7 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-methyl-6-piperidin-1-ylsulfonylquinolin-2-yl)sulfanylpropan-1-one |
InChI |
InChI=1S/C26H29N3O3S2/c1-18-16-25(33-19(2)26(30)29-15-12-20-8-4-5-9-24(20)29)27-23-11-10-21(17-22(18)23)34(31,32)28-13-6-3-7-14-28/h4-5,8-11,16-17,19H,3,6-7,12-15H2,1-2H3 |
InChI Key |
CXPAOTUSGRBXLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCCC3)SC(C)C(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(3,4-dichlorophenyl)piperazine](/img/structure/B11223167.png)
![N-(3,5-dimethylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11223173.png)
![N-(2-chlorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11223174.png)
![4-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11223180.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11223185.png)
![N-isobutyl-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11223193.png)




![1-(4-Fluoro-1H-indazol-3-YL)-4-[4-(pyridin-2-YL)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B11223235.png)

![4-fluoro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11223246.png)
![4-(3-hydroxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11223261.png)
